chemical characterization of 1-(2-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
chemical characterization of 1-(2-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
An In-depth Technical Guide to the Chemical Characterization of 1-(2-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Abstract
This technical guide provides a comprehensive framework for the chemical characterization of the synthetic cannabinoid, 1-(2-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. Synthetic cannabinoids represent a constantly evolving class of new psychoactive substances, necessitating robust and reliable analytical methodologies for their unambiguous identification. This document outlines a multi-technique approach, leveraging the strengths of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy to generate a comprehensive analytical profile of the target molecule. The protocols and interpretive guidance herein are intended for researchers, analytical scientists, and professionals in the fields of forensic science and drug development.
Introduction: The Analytical Challenge of Novel Synthetic Cannabinoids
The emergence of novel synthetic cannabinoids (SCs) presents a significant challenge to forensic and analytical laboratories worldwide. These substances are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by acting as agonists of the cannabinoid receptors.[1] The compound 1-(2-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is an example of such a novel psychoactive substance, belonging to the indole-3-carbonyl class of SCs. Its structure, featuring a fluorinated pentyl chain and a bulky tetramethylcyclopropyl group, is a variation on earlier generations of synthetic cannabinoids like UR-144 and XLR-11.[2][3]
The chemical characterization of such compounds is paramount for law enforcement, public health, and the scientific community. An unambiguous identification is the cornerstone of scheduling efforts and provides the basis for understanding the pharmacological and toxicological properties of these substances. This guide provides a systematic approach to the , employing a suite of modern analytical techniques.
Compound Profile
| Property | Value | Source |
| IUPAC Name | (1-(2-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | [4] |
| Molecular Formula | C21H28FNO | [4] |
| Molecular Weight | 329.4515 g/mol | [4] |
| Chemical Structure | (See Figure 1) | |
| Synonyms | XLR-11 N-(2-fluoropentyl) isomer | [4] |
Figure 1: Chemical Structure of 1-(2-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Caption: 2D structure of the target molecule.
Analytical Workflow: A Multi-faceted Approach
A single analytical technique is often insufficient for the complete and unambiguous identification of a novel psychoactive substance. Therefore, a multi-technique workflow is essential. The proposed workflow for the characterization of 1-(2-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is as follows:
Caption: Proposed analytical workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique in forensic drug analysis due to its high separation efficiency and sensitive detection.[5][6] However, the analysis of some synthetic cannabinoids by GC-MS can be challenging due to potential thermal degradation in the injector or column.[1]
Experimental Protocol
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Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or chloroform.[7]
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
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Expected Data and Interpretation
The mass spectrum of 1-(2-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is expected to show a molecular ion peak (M⁺) at m/z 329. The fragmentation pattern will be crucial for identification. Key expected fragments include ions corresponding to the tetramethylcyclopropylcarbonyl moiety and the indole ring with the fluoropentyl chain. It is important to also screen for potential pyrolysis products, which can form under high temperatures in the GC inlet.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful alternative to GC-MS, particularly for compounds that are thermally labile or have low volatility.[5][9] It provides valuable information on the molecular weight of the compound.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol or acetonitrile.[9]
-
Instrumentation:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
-
LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325 °C.
-
Scan Range: m/z 100-1000.
-
Expected Data and Interpretation
In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 330. High-resolution mass spectrometry (HRMS) will allow for the determination of the exact mass and elemental composition, providing a high degree of confidence in the molecular formula.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[9][10] Both ¹H and ¹³C NMR are essential for a complete characterization.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7]
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.
-
Expected Data and Interpretation
The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the indole ring, the protons of the fluoropentyl chain (with characteristic splitting due to the fluorine atom), and the protons of the tetramethylcyclopropyl group. The ¹³C NMR spectrum will complement this by showing the corresponding carbon signals. The chemical shifts and coupling constants will provide detailed information about the connectivity of the atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[11]
Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
-
Data Collection:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 scans co-added.
-
Expected Data and Interpretation
The FTIR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
N-H stretch (indole): around 3300 cm⁻¹
-
C-H stretch (aliphatic and aromatic): 2850-3100 cm⁻¹
-
C=O stretch (ketone): around 1650 cm⁻¹
-
C=C stretch (aromatic): 1400-1600 cm⁻¹
-
C-F stretch: 1000-1400 cm⁻¹
Conclusion: Ensuring Scientific Integrity
The comprehensive chemical characterization of novel synthetic cannabinoids like 1-(2-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a critical task that requires a multi-faceted analytical approach. The combination of mass spectrometry, NMR spectroscopy, and FTIR spectroscopy provides a self-validating system for the unambiguous identification and structural elucidation of such compounds. The methodologies outlined in this guide are designed to be robust and reliable, providing the scientific community with the tools necessary to address the ongoing challenge of new psychoactive substances.
References
- Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. (n.d.).
- Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. (n.d.).
- (PDF) Synthetic cannabinoids: Analytical methods - ResearchGate. (n.d.).
- Chapter 4: The Analysis of Synthetic Cannabinoids - Books. (2025, May 14).
- Rapid Screening and Quantification of Synthetic Cannabinoids in DART-MS and NMR Spectroscopy - DigitalCommons@Molloy. (n.d.).
- Substance Details XLR-11 - Unodc. (n.d.).
- (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone - PubChem. (n.d.).
- FUB-144 - Cayman Chemical. (n.d.).
- Identification of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (DP-UR-144) in a herbal drug product that was commercially available in the Tokyo metropolitan area - ResearchGate. (2025, August 6).
- Xlr 11 | C21H28FNO | CID 57501498 - PubChem - NIH. (n.d.).
- Prediction of designer drugs: synthesis and spectroscopic analysis of synthetic cannabinoid analogues of 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone and 1H-indol-3-yl(adamantan-1-yl)methanone - PubMed. (2016, October 15).
- Substance Details XLR-11 N-(2-fluoropentyl) - Unodc. (n.d.).
- UR-144 - Wikipedia. (n.d.).
- FUB-144 - SWGDRUG.org. (2015, May 21).
- Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed. (2013, December 10).
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Xlr 11 | C21H28FNO | CID 57501498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. UR-144 - Wikipedia [en.wikipedia.org]
- 4. Substance Details XLR-11 N-(2-fluoropentyl) [unodc.org]
- 5. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. swgdrug.org [swgdrug.org]
- 8. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.molloy.edu [digitalcommons.molloy.edu]
- 11. Prediction of designer drugs: synthesis and spectroscopic analysis of synthetic cannabinoid analogues of 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone and 1H-indol-3-yl(adamantan-1-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
